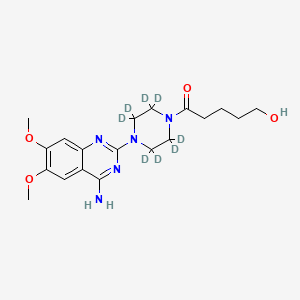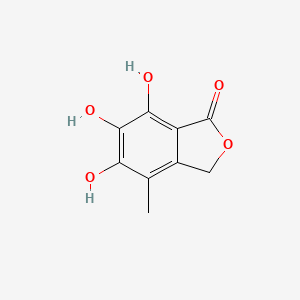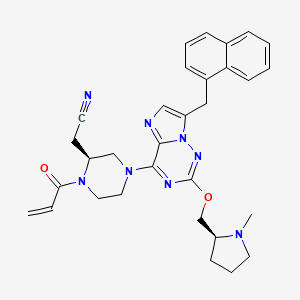
KRAS G12C inhibitor 50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 50 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of KRAS G12C inhibitors involves scaling up the synthetic routes developed in the laboratory. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and process intensification are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C inhibitors primarily undergo covalent binding reactions with the thiol group of the cysteine residue at position 12 of the KRAS protein . This covalent modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling .
Common Reagents and Conditions: Common reagents used in the synthesis of KRAS G12C inhibitors include palladium catalysts, boronic acids, and amines . The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .
Major Products Formed: The major product formed from the reaction of KRAS G12C inhibitors with the KRAS protein is the covalently modified KRAS-G12C complex . This complex is stable and prevents the activation of downstream signaling pathways that promote cancer cell proliferation .
Scientific Research Applications
KRAS G12C inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these inhibitors are used as tools to study the structure and function of the KRAS protein and its role in cancer . In biology, they are employed to investigate the molecular mechanisms underlying KRAS-driven cancers and to identify potential biomarkers for drug response .
In medicine, KRAS G12C inhibitors have shown promising results in clinical trials for the treatment of non-small cell lung cancer, colorectal cancer, and pancreatic cancer . They are used to target tumors harboring the KRAS G12C mutation, leading to tumor regression and improved patient outcomes . In industry, these inhibitors are being developed as potential therapeutic agents for the treatment of KRAS-driven cancers .
Mechanism of Action
The mechanism of action of KRAS G12C inhibitors involves the covalent modification of the cysteine residue at position 12 of the KRAS protein . This modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, KRAS G12C inhibitors effectively block cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitors are unique in their ability to specifically target the KRAS G12C mutation, which is a common driver of various cancers . Similar compounds include other KRAS inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849), which also target the KRAS G12C mutation . KRAS G12C inhibitor 50 may have distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
List of Similar Compounds:- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- JDQ443
- RM-018
Properties
Molecular Formula |
C31H34N8O2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(naphthalen-1-ylmethyl)imidazo[2,1-f][1,2,4]triazin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H34N8O2/c1-3-28(40)38-17-16-37(20-24(38)13-14-32)30-29-33-19-26(18-23-10-6-9-22-8-4-5-12-27(22)23)39(29)35-31(34-30)41-21-25-11-7-15-36(25)2/h3-6,8-10,12,19,24-25H,1,7,11,13,15-18,20-21H2,2H3/t24-,25-/m0/s1 |
InChI Key |
OMJLVKOHXNQCJC-DQEYMECFSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NN3C(=CN=C3C(=N2)N4CCN([C@H](C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CN1CCCC1COC2=NN3C(=CN=C3C(=N2)N4CCN(C(C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



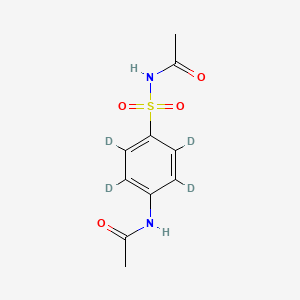

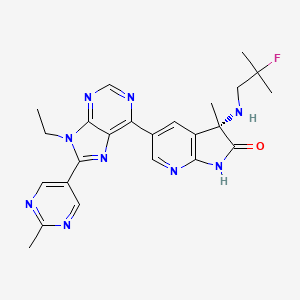
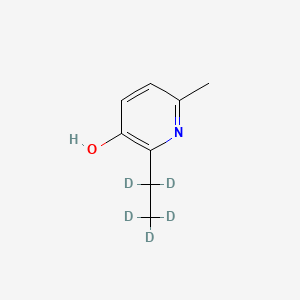
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

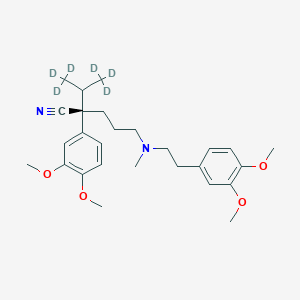

![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)

